molecular formula C21H13F3 B8690526 9-[4-(Trifluoromethyl)phenyl]anthracene CAS No. 386-23-2

9-[4-(Trifluoromethyl)phenyl]anthracene

Cat. No. B8690526
CAS RN: 386-23-2
M. Wt: 322.3 g/mol
InChI Key: LSMKKSHCLCSFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(Trifluoromethyl)phenyl]anthracene is a useful research compound. Its molecular formula is C21H13F3 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-[4-(Trifluoromethyl)phenyl]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[4-(Trifluoromethyl)phenyl]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

386-23-2

Product Name

9-[4-(Trifluoromethyl)phenyl]anthracene

Molecular Formula

C21H13F3

Molecular Weight

322.3 g/mol

IUPAC Name

9-[4-(trifluoromethyl)phenyl]anthracene

InChI

InChI=1S/C21H13F3/c22-21(23,24)17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H

InChI Key

LSMKKSHCLCSFQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.1 g (20 mmol) of 9-bromoanthracene, 3.8 g (20 mmol) of 4-trifluoromethylphenylboronic acid, and 244 mg (0.8 mmol) of tri(o-tolyl)phosphine were put into a 100-mL three-neck flask, and nitrogen substitution in the system was carried out. 20 mL of ethylene glycol dimethyl ether (DME) was added to this mixture, and the mixture was stirred under reduced pressure and degassed. After that, 45 mg (0.20 mmol) of palladium acetate(II) and 10 mL (2.0 mol/L) of a potassium carbonate solution were added. This reaction mixture was stirred at 80° C. for 3 hours under nitrogen gas stream. Then, the reaction mixture was cooled to the room temperature, and a solid that was precipitated was collected by suction filtration. The collected solid was dissolved in toluene, and the solution was subjected to suction filtration through Florisil, celite, and then alumina. The filtrate was condensed to obtain a solid, and the solid was recrystallized with ethanol, whereby 5.7 g of a white powdery solid, which was a target matter, was obtained with the yield of 88%.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate(II)
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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